D-4-Hydroxy-2-oxoglutarate

Description

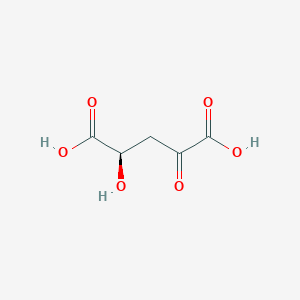

Structure

3D Structure

Properties

Molecular Formula |

C5H6O6 |

|---|---|

Molecular Weight |

162.1 g/mol |

IUPAC Name |

(2R)-2-hydroxy-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m1/s1 |

InChI Key |

WXSKVKPSMAHCSG-UWTATZPHSA-N |

SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

Isomeric SMILES |

C([C@H](C(=O)O)O)C(=O)C(=O)O |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Enzymatic Catalysis of D 4 Hydroxy 2 Oxoglutarate Conversion

Comprehensive Analysis of 4-Hydroxy-2-oxoglutarate Aldolase (B8822740) (HOGA1; EC 4.1.3.16)

4-hydroxy-2-oxoglutarate aldolase (HOGA1), also known as 2-keto-4-hydroxyglutarate (B1236734) aldolase, is a crucial mitochondrial enzyme encoded by the HOGA1 gene. genecards.orgoup.com It is assigned the Enzyme Commission (EC) number 4.1.3.16. genecards.orguniprot.org This enzyme plays a pivotal role in the final step of the metabolic pathway for hydroxyproline (B1673980), a significant component of collagen. uniprot.orgportlandpress.com HOGA1 is predominantly expressed in the liver and kidney. maayanlab.cloudnih.gov The enzyme catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate (B1213749) and glyoxylate (B1226380). plos.orgnih.gov While it shares functional similarities with bacterial 2-keto-3-deoxy-phosphogluconate aldolases (KDPGA), sequence analyses reveal a closer relationship to bacterial dihydrodipicolinate synthases (DHDPS), although the typical reaction direction is reversed. plos.orgresearchgate.net Human HOGA1 (hHOGA) exists as a tetramer, forming a dimer of dimers. researchgate.net

Substrate Recognition and Product Formation: The Aldol (B89426) Cleavage Reaction

HOGA1 catalyzes a retro-aldol cleavage of its substrate, 4-hydroxy-2-oxoglutarate (HOG). maayanlab.cloudplos.org This reaction yields two key products: pyruvate and glyoxylate. plos.orgnih.govmedchemexpress.com The enzyme demonstrates a lack of strict stereospecificity for the hydroxyl group at the 4-position of its substrate, as it can act on both the (4R) and (4S) stereoisomers of 4-hydroxy-2-oxoglutarate. uniprot.orgplos.org The cleavage of the C3-C4 bond in the substrate is a critical step in this catalytic process. proteopedia.org In the context of hydroxyproline metabolism, the breakdown of 4-hydroxyproline (B1632879) through a series of enzymatic steps leads to the formation of HOG, which is then cleaved by HOGA1. plos.orgnih.gov The resulting glyoxylate can be further metabolized to either glycolate (B3277807) or glycine (B1666218) under normal physiological conditions. nih.gov

Reversibility of the HOGA1-Catalyzed Reaction and Equilibrium Considerations

The reaction catalyzed by HOGA1 is fully reversible. oup.com While the forward reaction, the cleavage of 4-hydroxy-2-oxoglutarate, is favored, the enzyme can also catalyze the condensation of pyruvate and glyoxylate. oup.comresearchgate.net However, the rate of this reverse condensation reaction is significantly slower, reported to be 1,000 to 10,000-fold slower than the cleavage reaction. researchgate.net

The position of the equilibrium is influenced by the concentrations of reactants and products. The equilibrium constant (Kc), which quantitatively describes this balance, is dependent on temperature but not on concentrations, pressure, or the presence of a catalyst. wordpress.comsolubilityofthings.com For the HOGA1-catalyzed cleavage reaction, the equilibrium constant has been determined for the bovine and rat enzymes to be in the range of 9.0 to 11.9, indicating that the cleavage of HOG is the favored direction. researchgate.net

Mechanistic Enzymology of HOGA1

Elucidation of the Catalytic Mechanism (e.g., Type I Schiff base aldolase)

Biochemical and structural studies have confirmed that human HOGA1 operates through a Type I aldolase mechanism. plos.orgrcsb.org This classification is based on the formation of a Schiff base intermediate between the enzyme and the substrate. researchgate.netproteopedia.org The catalytic process is initiated when a nucleophilic lysine (B10760008) residue in the active site attacks the carbonyl carbon of the substrate. proteopedia.org This leads to the formation of a protonated Schiff base, which facilitates the cleavage of the carbon-carbon bond. proteopedia.org This mechanism is shared with other Class I aldolases, such as fructose-1,6-bisphosphate aldolase. proteopedia.org

Identification and Functional Characterization of Active Site Residues

The crystal structure of human HOGA1 has been determined, allowing for the identification of key residues within the active site. plos.orgrcsb.org Site-directed mutagenesis studies have been instrumental in elucidating the specific roles of these residues. genecards.orgplos.org

Key active site residues include:

Lys196: This residue acts as the nucleophile, forming the crucial Schiff base intermediate with the substrate. plos.orgrcsb.org

Tyr168 and Ser77: These residues are part of a proton relay system and are essential for catalysis. plos.orgrcsb.org

Asn78 and Ser198: These residues are involved in modulating substrate binding and catalysis. plos.orgrcsb.org

The interaction of these residues facilitates the proper positioning of the substrate and the subsequent catalytic cleavage.

Kinetic Parameters and Enzyme Regulation

The enzymatic activity of HOGA1 is influenced by the concentrations of its substrate and products, as well as the presence of other molecules. Pyruvate, one of the products of the reaction, acts as a competitive inhibitor of HOGA1, with an inhibition constant in the micromolar range. nih.govnih.gov This suggests that pyruvate levels can regulate HOGA1 activity in vivo. nih.gov α-ketoglutarate, a structurally similar molecule to the substrate, is a weak inhibitor. portlandpress.comnih.gov The enzyme is also reported to be inhibited by divalent cations. uniprot.orguniprot.org

Kinetic studies have provided the following parameters for human HOGA1:

| Parameter | Value | Substrate | Source |

|---|---|---|---|

| KM for 4-hydroxy-2-oxoglutarate | Micromolar range | 4-hydroxy-2-oxoglutarate | nih.gov |

| KM for glyoxylate | 267 ± 19 μM | Glyoxylate | core.ac.uk |

| kcat | 72.7 ± 0.01 s-1 | Glyoxylate | core.ac.uk |

| Specific Activity | 15.8 ± 2.1 μmol min-1 mg-1 | 4-hydroxy-2-oxoglutarate | core.ac.uk |

Michaelis-Menten Kinetics and Substrate Affinities

Kinetic studies of human HOGA1 (hHOGA1) have revealed its efficiency in processing its substrates. The enzyme exhibits micromolar affinities for its substrates, suggesting that its catalytic activity is physiologically relevant. portlandpress.comnih.govresearchgate.net For the bovine enzyme, the Michaelis constant (KM) for DL-4-hydroxy-2-oxoglutarate has been determined to be 26 μM, with a maximal velocity (Vmax) of 10.7 μmol/min/mg. uniprot.org This indicates a high affinity of the enzyme for its substrate.

Below is a data table summarizing the kinetic parameters of HOGA1.

| Enzyme Source | Substrate | KM (μM) | Vmax (μmol/min/mg) |

| Bovine | DL-4-hydroxy-2-oxoglutarate | 26 | 10.7 |

Data sourced from UniProt. uniprot.org

Allosteric and Competitive Inhibition by Physiological Metabolites

HOGA1 activity is modulated by other small molecules present in the mitochondria. Notably, pyruvate, one of the products of the HOGA1-catalyzed reaction, acts as a competitive inhibitor. portlandpress.comnih.govnih.gov Biophysical and structural studies have confirmed that pyruvate binds to the active site of HOGA1, with an inhibition constant in the micromolar range. portlandpress.comnih.govresearchgate.net This suggests that under conditions of high pyruvate concentration, such as during gluconeogenesis, HOGA1 activity may be downregulated.

In contrast, α-ketoglutarate, a structurally similar molecule to D-HOG, is a weak inhibitor of HOGA1, with an inhibition constant in the millimolar range. portlandpress.comnih.gov It can be trapped as an adduct with the active site lysine (Lys196) only in the presence of sodium borohydride, indicating a less stable interaction compared to pyruvate. portlandpress.comnih.gov

The inhibitory effects of these metabolites are detailed in the table below.

| Inhibitor | Type of Inhibition | Inhibition Constant (Ki) |

| Pyruvate | Competitive | Micromolar range |

| α-Ketoglutarate | Weak | Millimolar range |

Data compiled from biochemical studies. portlandpress.comnih.govnih.gov

Impact of pH and Other Environmental Factors on HOGA1 Activity

The catalytic efficiency of enzymes is highly dependent on environmental conditions such as pH. For bovine HOGA1, the optimal pH for its activity has been determined to be 8.8. uniprot.org This alkaline pH optimum suggests that the enzyme functions most effectively in the mitochondrial matrix, which typically has a higher pH than the cytoplasm. Divalent cations have been shown to inhibit the activity of the bovine enzyme. uniprot.org

Structural Biology of HOGA1

The three-dimensional structure of HOGA1 provides critical insights into its function and regulation.

Oligomeric State and Quaternary Structure

Human HOGA1 exists as a homotetramer, meaning it is composed of four identical protein subunits. plos.orggenecards.orgebi.ac.uk This tetrameric assembly is described as a dimer of dimers. plos.orgresearchgate.net This quaternary structure is crucial for its stability and catalytic function. plos.orgnih.gov The monomer consists of an (α/β)8 TIM barrel domain and a C-terminal three-helical bundle. plos.orgresearchgate.net Mutations associated with PH3 can disrupt the tetrameric assembly, leading to a loss of enzymatic activity. plos.orgrcsb.org

| Property | Description |

| Oligomeric State | Homotetramer |

| Quaternary Structure | Dimer of dimers |

| Monomer Fold | (α/β)8 TIM barrel and C-terminal helical bundle |

Information derived from structural studies. plos.orggenecards.orgebi.ac.ukresearchgate.net

Ligand Binding and Conformational Dynamics

The binding of ligands, such as the substrate D-HOG or the inhibitor pyruvate, to the active site of HOGA1 induces conformational changes in the enzyme. researchgate.netplos.orgmdpi.com The crystal structure of hHOGA1 bound to pyruvate has been determined at 1.97 Å resolution. plos.orgrcsb.org This structure revealed key active site residues, including Lys196, which acts as the nucleophile, Tyr168 and Ser77, which are part of a proton relay system, and Asn78 and Ser198, which are important for substrate binding. plos.orgrcsb.org The binding of pyruvate to the active site stabilizes the protein structure. researchgate.net The interaction with ligands can involve both conformational selection, where the ligand binds to a pre-existing conformation, and induced fit, where ligand binding triggers a conformational change. plos.org

Exploration of Ancillary and Putative Enzymatic Activities Interacting with D-4-Hydroxy-2-oxoglutarate

While HOGA1 is the primary enzyme responsible for D-HOG cleavage, other enzymes may interact with this metabolite. In the absence of functional HOGA1, as seen in PH3, D-HOG can accumulate and potentially be acted upon by other enzymes. One hypothesis is that a putative cytosolic aldolase might convert the accumulated D-HOG to glyoxylate. portlandpress.comresearchgate.net Furthermore, studies in a mouse model of PH3 have shown that D-HOG can be metabolized to glyoxylate in the liver mitoplasts even in the absence of HOGA1, suggesting the existence of an alternative enzymatic pathway. nih.gov Additionally, this compound has been identified as a product in a reaction involving 4-hydroxy-L-glutamic acid and oxoglutaric acid, catalyzed by aspartate aminotransferase. hmdb.ca

| Enzyme | Putative Role |

| Cytosolic Aldolase | Conversion of D-HOG to glyoxylate |

| Aspartate Aminotransferase | Production of D-HOG from 4-hydroxy-L-glutamic acid |

Based on hypothesized and observed metabolic pathways. portlandpress.comresearchgate.netnih.govhmdb.ca

Oxaloacetate Decarboxylase Activity of HOGA1

The human HOGA1 enzyme, predominantly known for its role in cleaving HOG into pyruvate and glyoxylate, also demonstrates a significant oxaloacetate decarboxylase activity. portlandpress.comnih.gov This dual functionality suggests a broader role for HOGA1 in mitochondrial metabolism, potentially linking hydroxyproline degradation with the Krebs cycle. portlandpress.comrcsb.org Kinetic studies have been conducted to characterize and compare these two activities of the recombinant human HOGA1 (hHOGA1).

The enzymatic cleavage of both HOG and oxaloacetate by hHOGA1 results in the production of pyruvate. portlandpress.com Detailed kinetic analyses have revealed that while the enzyme can act on both substrates, its efficiency varies. The catalytic efficiency (kcat/KM) of hHOGA1 for the aldolase cleavage of HOG is approximately 4.8-fold higher than for the decarboxylation of oxaloacetate. portlandpress.com This difference is attributed to both a lower Michaelis constant (KM) and a higher turnover number (kcat) for the HOG substrate compared to oxaloacetate. portlandpress.com

The dual activities appear to utilize the same active site, as evidenced by inhibition studies and analyses of active site mutants. portlandpress.comnih.gov Pyruvate, a product of both reactions, acts as a competitive inhibitor for both the aldolase and oxaloacetate decarboxylase functions, with an inhibition constant in the micromolar range. portlandpress.comnih.gov In contrast, α-ketoglutarate, which is structurally similar to HOG, is a weak inhibitor. portlandpress.comnih.gov

Table 1: Comparative Kinetic Parameters for hHOGA1 Activities

| Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (mM⁻¹s⁻¹) |

|---|---|---|---|

| This compound | 54 ± 5 | 1.01 ± 0.03 | 18.7 |

| Oxaloacetate | 130 ± 8 | 0.52 ± 0.01 | 4.0 |

Data sourced from biochemical studies on recombinant human HOGA1. portlandpress.com

The oxaloacetate decarboxylase activity of HOGA1 points towards a potential regulatory role in mitochondrial metabolism. By converting oxaloacetate to pyruvate, HOGA1 could influence the metabolic flux through the Krebs cycle, particularly during processes like gluconeogenesis. portlandpress.comrcsb.org The loss of this function in PH3 might contribute to the metabolic dysregulation observed in the disease by affecting pyruvate availability. portlandpress.com

Investigation of Alternative Aldolases or Enzymes Acting on this compound (e.g., N-acetylneuraminate aldolase)

The metabolic consequences of HOGA1 deficiency in PH3, specifically the accumulation of oxalate (B1200264), have prompted investigations into alternative enzymes that could metabolize HOG. portlandpress.commdpi.com One hypothesis suggests that when HOG accumulates in the mitochondria due to HOGA1 inactivity, it may be transported to the cytosol and cleaved by other aldolases to form glyoxylate, a direct precursor of oxalate. portlandpress.comebi.ac.uk

Research in mouse models of PH3 (Hoga1 knockout mice) has shown the presence of an alternative HOG aldolase activity, predominantly in the liver and to a lesser extent in the kidney. researchgate.net This activity was localized to the mitochondrial mitoplasts, with negligible activity found in the cytosol. researchgate.net

N-acetylneuraminate (NanA) lyase , a class I aldolase, has been considered a potential candidate for this alternative HOG cleavage. researchgate.net However, studies using recombinant N-acetylneuraminate lyase from Escherichia coli K12 indicated that it possesses minimal activity with HOG as a substrate. researchgate.net While N-acetylneuraminate lyase is known to be flexible with its acceptor substrates, its specificity for the donor, pyruvate, is high, which might explain its limited ability to act on HOG in the reverse reaction. ebi.ac.uk

The search for other cytosolic or mitochondrial enzymes that can efficiently cleave HOG continues. The identification of such an enzyme would be crucial for understanding the pathophysiology of PH3 and for developing targeted therapeutic strategies. While the existence of an alternative aldolase activity is supported by studies on Hoga1 knockout models, the specific enzyme(s) responsible and their kinetic properties with respect to HOG are yet to be fully elucidated. nih.govresearchgate.net

Table 2: Investigated Alternative Aldolases for HOG Cleavage

| Enzyme | Source Organism/Cellular Location | Findings on HOG Activity |

|---|---|---|

| Alternative HOG aldolase activity | Mouse liver and kidney mitoplasts | Detected in Hoga1 knockout models, suggesting a compensatory pathway. researchgate.net |

| N-acetylneuraminate lyase (NAL) | Escherichia coli K12 (recombinant) | Showed minimal activity with HOG as a substrate. researchgate.net |

This table summarizes the current understanding of alternative enzymatic pathways for HOG metabolism.

Metabolic Pathways and Physiological Impact of D 4 Hydroxy 2 Oxoglutarate

D-4-Hydroxy-2-oxoglutarate within Hydroxyproline (B1673980) Catabolism

The breakdown of 4-hydroxy-L-proline (4-Hyp), a major component of collagen, converges on the formation of D-HOG. This catabolic pathway is a significant contributor to the body's glyoxylate (B1226380) pool. physiology.org

Upstream Metabolic Precursors and Sequential Reactions Leading to this compound Formation

The catabolism of 4-Hyp to D-HOG involves a sequence of four enzymatic reactions that take place within the mitochondria. mdpi.complos.org The complete pathway has been identified in tissues such as the liver, kidney, pancreas, and small intestine. physiology.org

The enzymatic steps are as follows:

Hydroxyproline Oxidase (HPOX): This enzyme initiates the pathway by oxidizing 4-Hyp.

Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH): This enzyme acts on the product of the HPOX reaction. plos.org

Aspartate Aminotransferase (AspAT): This enzyme converts 4-hydroxy-glutamate to D-HOG. plos.orgnih.gov

4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA1): This enzyme is unique to the hydroxyproline pathway and is responsible for the final step in this sequence. mdpi.com

| Enzyme | Substrate | Product | Cellular Location |

| Hydroxyproline Oxidase (HPOX) | 4-hydroxy-L-proline | Δ1-pyrroline-3-hydroxy-5-carboxylate | Mitochondria |

| Δ1-pyrroline-5-carboxylate dehydrogenase (P5CDH) | Δ1-pyrroline-3-hydroxy-5-carboxylate | 4-hydroxy-L-glutamate | Mitochondria |

| Aspartate Aminotransferase (AspAT) | 4-hydroxy-L-glutamate | This compound | Mitochondria |

This table outlines the sequential enzymatic reactions leading to the formation of this compound from 4-hydroxy-L-proline.

Downstream Metabolic Fates of Pyruvate (B1213749) and Glyoxylate Generated from this compound

The enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) catalyzes the cleavage of D-HOG into two smaller molecules: pyruvate and glyoxylate. nih.govrcsb.orgivami.com The metabolic fates of these two products are distinct and crucial for cellular homeostasis.

Pyruvate: As a central metabolite in carbon metabolism, pyruvate generated from D-HOG can enter several key pathways. researchgate.net It can be converted to acetyl-CoA and enter the Krebs cycle for energy production, or it can be a substrate for gluconeogenesis, the synthesis of glucose. researchgate.netportlandpress.com

Glyoxylate: The glyoxylate produced from D-HOG is a potentially toxic compound that needs to be efficiently detoxified. nih.govresearchgate.net In normal metabolism, glyoxylate is converted to either glycolate (B3277807) by the enzyme glyoxylate reductase (GR) or to the amino acid glycine (B1666218) by alanine-glyoxylate aminotransferase (AGT). plos.orgnih.gov

| Product of D-HOG Cleavage | Subsequent Metabolic Pathway | Key Enzymes |

| Pyruvate | Krebs Cycle, Gluconeogenesis | Pyruvate Dehydrogenase Complex, Pyruvate Carboxylase |

| Glyoxylate | Glycolate Synthesis, Glycine Synthesis | Glyoxylate Reductase (GR), Alanine-Glyoxylate Aminotransferase (AGT) |

This table summarizes the primary downstream metabolic pathways for pyruvate and glyoxylate derived from this compound.

Integration into Glyoxylate and Dicarboxylate Metabolic Pathways

D-HOG and its breakdown product, glyoxylate, are integral components of the glyoxylate and dicarboxylate metabolic pathways. ecmdb.camimedb.orggenome.jp These pathways are involved in the metabolism of two-carbon compounds and are interconnected with central carbon metabolism. The enzyme KHG/KDPG aldolase can reversibly cleave 2-keto-4-hydroxyglutarate (B1236734) (an alternative name for D-HOG) into glyoxylate and pyruvate, highlighting its role in these pathways. uniprot.org

Cross-Talk with Broader Central Carbon Metabolism (e.g., Krebs cycle, gluconeogenesis)

The metabolism of D-HOG is closely linked to central carbon metabolism. The production of pyruvate directly feeds into the Krebs cycle and gluconeogenesis. researchgate.netportlandpress.com Furthermore, the structural similarity of D-HOG to the Krebs cycle intermediate α-ketoglutarate suggests a potential for interaction and regulation. portlandpress.com The reversible reaction between 2-oxoglutarate and 2-hydroxyglutarate, catalyzed by 2-hydroxyglutarate dehydrogenase, connects these metabolites to the tricarboxylic acid (TCA) cycle. researchgate.net The central carbon metabolism supplies the necessary 2-oxoglutarate for certain enzymatic reactions and, in turn, assimilates the resulting succinate (B1194679) through the TCA cycle. mdpi.com

This compound as a Potential Metabolic Regulator or Inhibitor (e.g., inhibition of glyoxylate reductase)

There is evidence to suggest that D-HOG can act as a metabolic regulator. Studies have shown that an accumulation of D-HOG can inhibit the activity of glyoxylate reductase (GR). nih.govresearchgate.net This inhibition is significant as it can impair the detoxification of glyoxylate. portlandpress.com Pyruvate, a product of D-HOG cleavage, has been identified as a competitive inhibitor of HOGA1 activity, suggesting a feedback regulation mechanism. portlandpress.comnih.gov In contrast, α-ketoglutarate is a weak inhibitor of HOGA1. portlandpress.com

Molecular Pathogenesis Associated with D 4 Hydroxy 2 Oxoglutarate Metabolism

Genetic Basis of HOGA1 Deficiency: Mutations and their Functional Consequences

Loss-of-function mutations in the HOGA1 gene are the genetic foundation of PH3, an autosomal recessive disorder. nih.govauajournals.org These mutations disrupt the normal catalytic activity of the HOGA1 enzyme, which is responsible for the final step in the mitochondrial catabolism of hydroxyproline (B1673980). nih.govnih.govmaayanlab.cloud Normally, HOGA1 cleaves D-4-hydroxy-2-oxoglutarate (HOG) into pyruvate (B1213749) and glyoxylate (B1226380). maayanlab.cloudmedlineplus.gov When HOGA1 is mutated, this cleavage is impaired, setting off the pathogenic cascade.

A wide spectrum of mutations in the HOGA1 gene has been identified in individuals with PH3. As of recent reviews, over 57 distinct pathogenic variants have been documented across 175 patients globally. nih.gov These mutations span the entire coding region of the gene and include several types:

Missense Mutations : These are the most common type of variant, where a single nucleotide change results in a codon that codes for a different amino acid. nih.govpreventiongenetics.com Examples include p.Pro190Leu and p.Gly287Val. nih.gov

Nonsense Mutations : These mutations introduce a premature stop codon, leading to a truncated and typically non-functional protein. preventiongenetics.com

Splice Site Mutations : These variants affect the boundaries between exons and introns, leading to errors in mRNA processing. A notable example is the c.700+5G>T mutation, which is prevalent in about half of all affected individuals, particularly those of non-consanguineous European descent, suggesting a potential founder effect. medlineplus.govresearchgate.netgenecards.orgivami.com

Deletions and Insertions : These include small, in-frame deletions or insertions of nucleotides. A common deletion is the p.Glu315del (ΔE315) variant. researchgate.netportlandpress.com

Certain mutations are more prevalent in specific populations. For instance, the c.700+5G>T splice site mutation is common in Caucasians, while the c.860G>T and c.944_946delAGG variants account for a large majority of cases in individuals of Ashkenazi Jewish ancestry. researchgate.net Chinese populations also exhibit specific mutation hotspots. uniprot.orgnih.gov

Interactive Table: Examples of HOGA1 Gene Variants

| Variant Type | Example | Consequence | Population Prevalence |

|---|---|---|---|

| Missense | p.Pro190Leu | Amino acid substitution | Identified in Tunisian patients nih.gov |

| Missense | p.Gly287Val | Amino acid substitution | Identified in Tunisian and Ashkenazi Jewish patients nih.govresearchgate.net |

| Splice Site | c.700+5G>T | Alters mRNA splicing | Common in ~50% of PH3 patients, especially European descent medlineplus.govresearchgate.netivami.com |

| Deletion | p.Glu315del (ΔE315) | Deletion of an amino acid | Prevalent mutation portlandpress.com |

| Deletion | c.944_946delAGG | Deletion of an amino acid | Common in Ashkenazi Jewish patients researchgate.net |

The primary consequence of many HOGA1 mutations is not a direct disruption of the active site but rather a significant reduction in the protein's stability. genecards.orguniprot.orgnih.gov Research has shown that mutant HOGA1 proteins are often thermally unstable. genecards.orgportlandpress.comuniprot.org This instability makes the misfolded proteins targets for cellular quality control mechanisms, specifically chaperone-mediated proteolytic degradation. genecards.orguniprot.org

For example, studies on the prevalent p.Glu315del mutant demonstrated that its protein expression in HEK-293 cells was only detectable when the 26S proteasome, a key component of the cellular degradation machinery, was inhibited. genecards.org This indicates that the mutant protein is rapidly identified and destroyed by the cell, leading to an absolute loss of HOGA1 function. genecards.orguniprot.org

While some mutations might theoretically affect the subcellular targeting of the HOGA1 protein to the mitochondria, in silico analyses suggest that aberrant protein targeting is an unlikely pathomechanism for HOGA1 deficiency. genecards.org The enzyme is found in the mitochondria of liver and kidney cells. medlineplus.govivami.com The core issue remains the failure of the mutant protein to fold correctly and remain stable, leading to its degradation and a functional absence of the enzyme. genecards.org

The degradation of mutant HOGA1 protein results in a severe reduction or complete loss of its enzymatic activity. genecards.org The HOGA1 enzyme normally catalyzes the cleavage of this compound into pyruvate and glyoxylate. maayanlab.cloudmedlineplus.gov Loss of this function is the central biochemical defect in PH3.

This enzymatic block has two immediate and direct consequences:

Accumulation of the substrate : this compound (HOG) cannot be broken down and therefore accumulates in the mitochondria of liver cells. medlineplus.govivami.com

Accumulation of precursors : The buildup of HOG also leads to an increase in its metabolic precursor, 4-hydroxyglutamate. nih.gov

Biophysical and structural studies have also revealed that the HOGA1 enzyme is competitively inhibited by pyruvate, one of its own products, suggesting a feedback regulation mechanism that is lost in HOGA1 deficiency. portlandpress.comnih.gov The loss of HOGA1 function, therefore, represents a critical failure in the hydroxyproline catabolic pathway. auajournals.org

Effects of Mutations on HOGA1 Protein Stability, Expression, and Subcellular Localization

Mechanisms of this compound Accumulation and its Metabolic Disturbances

With the HOGA1 enzyme non-functional, its substrate, this compound, accumulates within the mitochondria. nih.govmedlineplus.gov This buildup is the primary metabolic disturbance. The accumulated HOG is not metabolically inert; it can be acted upon by other enzymes, leading to the formation of derivative compounds. One such derivative is 2,4-dihydroxyglutarate (DHG), which is found in significantly increased concentrations in the urine of PH3 patients. nih.govnih.gov The accumulation of HOG and its precursor, 4-hydroxyglutamate, are hallmark biochemical findings in individuals with HOGA1 deficiency. nih.gov

Proposed Biochemical Pathways Leading to Secondary Metabolite Derivations (e.g., excessive oxalate (B1200264) production)

The central paradox of PH3 is how a deficiency in an enzyme that produces glyoxylate leads to an overproduction of oxalate, which is derived from glyoxylate. nih.govportlandpress.com Several mechanisms have been proposed to explain this:

Cytosolic Conversion : One leading hypothesis suggests that the excess this compound (HOG) in the mitochondria leaks into the cytosol. nih.govmedlineplus.gov In the cytosol, a different, as-yet-unidentified aldolase (B8822740) may convert HOG to glyoxylate. nih.govresearchgate.net This cytosolic glyoxylate is then readily oxidized to oxalate by the ubiquitous enzyme lactate (B86563) dehydrogenase (LDH). researchgate.netnih.gov This model hinges on the idea of metabolic compartmentalization, where mitochondrial glyoxylate is normally shielded from cytosolic LDH. nih.govresearchgate.net

Inhibition of Glyoxylate Reductase : Another theory posits that the high mitochondrial concentration of HOG may inhibit the enzyme glyoxylate reductase (GRHPR). auajournals.orgportlandpress.comresearchgate.net GRHPR is responsible for detoxifying glyoxylate by converting it to glycolate (B3277807). nih.gov By inhibiting this enzyme, HOG accumulation would effectively mimic the defect seen in Primary Hyperoxaluria Type 2 (PH2), leading to a buildup of glyoxylate that is then converted to oxalate. portlandpress.comresearchgate.net

Altered Krebs Cycle and Redox Balance : A more recent hypothesis suggests that the loss of HOGA1 function could impact the Krebs cycle. portlandpress.comresearchgate.net HOGA1 also possesses oxaloacetate decarboxylase activity, and its absence might decrease pyruvate availability, affecting metabolic flux and altering the cellular redox balance (e.g., NAD+ concentrations), which could favor the conversion of glyoxylate to oxalate by LDH. portlandpress.comresearchgate.net

Studies have shown that hydroxyproline metabolism is a major source of oxalate synthesis in patients with PH3, contributing to about 33% of urinary oxalate. nih.gov

Advanced Methodologies for D 4 Hydroxy 2 Oxoglutarate Research

Laboratory Synthesis and Purification Protocols for D-4-Hydroxy-2-oxoglutarate for Experimental Applications

Synthesis: A common and effective method for synthesizing HOG is through a base-catalyzed aldol (B89426) condensation reaction. plos.org One established protocol involves the condensation of oxaloacetate and glyoxylate (B1226380). plos.org In this procedure, a 1:1 molar ratio of glyoxylate and oxaloacetate is dissolved in a potassium hydroxide (B78521) (KOH) solution, and the pH is adjusted to approximately 12. plos.org The reaction is allowed to proceed overnight. plos.org An alternative approach involves the cross-aldol condensation of pyruvic acid and glyoxylic acid.

Following the condensation reaction, the solution undergoes a decarboxylation step. This is achieved by gradually lowering the pH to around 5.5 with the addition of hydrochloric acid (HCl), which results in vigorous bubbling as carbon dioxide is released. plos.org

Purification: After synthesis, the crude product requires purification to be suitable for enzymatic assays. A multi-step purification strategy is often employed to isolate HOG. For enzymes like HOGA1, purification from biological sources such as bovine kidney involves a series of chromatographic steps. A typical protocol may include heat denaturation, ammonium (B1175870) sulfate (B86663) fractionation, anion exchange chromatography, and size-exclusion chromatography. plos.org The progress of purification is monitored by testing the fractions for aldolase (B8822740) activity. plos.org

Biochemical and Biophysical Techniques for Enzyme Characterization

To understand the function and regulation of enzymes like HOGA1 that metabolize this compound, researchers employ a variety of biochemical and biophysical techniques. These methods allow for the precise measurement of enzyme activity, ligand binding affinities, and the physical properties of the enzyme in solution.

Spectrophotometric and Spectrofluorometric Enzyme Activity Assays (e.g., LDH-coupled assay)

The activity of HOGA1 is most commonly measured using a coupled enzyme assay. HOGA1 catalyzes the cleavage of 4-hydroxy-2-oxoglutarate into two products: pyruvate (B1213749) and glyoxylate. nih.govgenome.jp The rate of this reaction can be monitored by quantifying the production of pyruvate.

The lactate (B86563) dehydrogenase (LDH)-coupled assay is a continuous spectrophotometric method used for this purpose. portlandpress.com In this assay, the pyruvate generated by HOGA1 is immediately used as a substrate by LDH. LDH catalyzes the reduction of pyruvate to lactate, a reaction that concurrently oxidizes NADH to NAD+. yenepoya.res.in The consumption of NADH leads to a decrease in absorbance at a wavelength of 340 nm, which can be monitored over time. portlandpress.commdpi.com The rate of decrease in absorbance is directly proportional to the rate of the HOGA1-catalyzed reaction. This assay is versatile and has been used to measure HOGA1 activity in purified recombinant enzymes and in mitochondrial lysates, as well as to study the inhibitory effects of other molecules like α-ketoglutarate. portlandpress.comresearchgate.net

| Assay Component | Role |

| HOGA1 | The enzyme of interest; produces pyruvate from 4-hydroxy-2-oxoglutarate. |

| 4-hydroxy-2-oxoglutarate | Substrate for HOGA1. |

| Lactate Dehydrogenase (LDH) | Coupling enzyme; reduces pyruvate to lactate. |

| NADH | Co-substrate for LDH; its oxidation is monitored spectrophotometrically at 340 nm. |

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Ligand Binding Studies

Understanding how substrates, products, and inhibitors bind to an enzyme is crucial for elucidating its mechanism and regulation. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are powerful techniques for studying these molecular interactions in real-time without the need for labels.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. cureffi.orgfrontiersin.org In a typical experiment, a solution of a ligand (e.g., pyruvate or α-ketoglutarate) is titrated into a sample cell containing the enzyme (hHOGA1). researchgate.net The resulting heat change is measured, yielding data on the binding affinity (dissociation constant, KD), stoichiometry (n), and the thermodynamics of the interaction (enthalpy, ΔH, and entropy, ΔS). cureffi.org ITC studies have been used to quantify the binding of pyruvate and the competitive inhibitor α-ketoglutarate to human HOGA1, revealing a KD of 0.33 mM for pyruvate. researchgate.net

Surface Plasmon Resonance (SPR): SPR is an optical technique that detects changes in the refractive index at the surface of a sensor chip, which correspond to changes in mass as molecules bind or dissociate. cytivalifesciences.com For HOGA1 studies, biotinylated hHOGA1 can be immobilized on a streptavidin-coated sensor chip. researchgate.net A solution containing the ligand of interest (the analyte) is then flowed over the chip surface. researchgate.net Binding is detected in real-time as an increase in the SPR signal. This technique has been successfully used to demonstrate the binding of α-ketoglutarate to hHOGA1, yielding KD values in the millimolar range. researchgate.net

| Technique | Principle | Key Parameters Measured | Example Application for HOGA1 |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. frontiersin.org | KD (dissociation constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy). | Determining the binding affinity of pyruvate to hHOGA1. researchgate.net |

| Surface Plasmon Resonance (SPR) | Detects mass changes on a sensor surface via refractive index. cytivalifesciences.com | kon (association rate), koff (dissociation rate), KD (dissociation constant). | Characterizing the binding of α-ketoglutarate to hHOGA1. researchgate.net |

Analytical Ultracentrifugation for Oligomeric State Determination (e.g., sedimentation velocity analysis)

Analytical ultracentrifugation (AUC) is a first-principles method for characterizing the size, shape, and oligomeric state of macromolecules in solution under native conditions. proteomics.com.auceitec.eu It avoids potential artifacts from interactions with matrices or surfaces. ceitec.eu Two complementary AUC experiments are particularly useful: sedimentation velocity and sedimentation equilibrium.

Sedimentation Velocity (SV): In SV experiments, a sample is subjected to high centrifugal forces, causing the macromolecules to sediment. github.io By monitoring the rate of sedimentation, one can obtain information about the size, shape, and heterogeneity of the sample. github.io SV analysis of human HOGA1 (hHOGA1) at various protein concentrations has shown that the enzyme sediments as a single major species, indicating it does not undergo significant concentration-dependent association or dissociation. portlandpress.com

Sedimentation Equilibrium (SE): In SE experiments, lower centrifugation speeds are used until a state of equilibrium is reached between sedimentation and diffusion. proteomics.com.au At this point, the distribution of the macromolecule in the cell is dependent on its molar mass. SE analysis provides a highly accurate determination of the molecular weight. Studies using SE have confirmed that hHOGA1 exists as a stable tetramer of approximately 130 kDa in solution. portlandpress.comresearchgate.net

Structural Biology Approaches

Determining the three-dimensional structure of an enzyme provides invaluable insights into its catalytic mechanism, substrate specificity, and the functional consequences of mutations.

X-ray Crystallography for Atomic-Resolution Structure Determination of HOGA1 and its Complexes

X-ray crystallography is the primary technique used to obtain atomic-resolution structures of proteins like HOGA1. This method has been instrumental in understanding the enzyme's function and its link to Primary Hyperoxaluria Type 3 (PH3). plos.orgnih.gov

The crystal structure of human HOGA1 (hHOGA1) has been solved both in its apoenzyme form (without a bound ligand) and in complex with its product, pyruvate. plos.orgnih.gov The structure of the pyruvate-bound complex was determined to a resolution of 1.97 Å. plos.orggenecards.org These structures are publicly available in the Protein Data Bank (PDB) under accession codes 3S5N (apoenzyme) and 3S5O (pyruvate complex). plos.orgnih.gov

Key findings from the crystallographic studies include:

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for studying molecules at the atomic level. While direct NMR conformational studies on this compound are not extensively detailed in the available literature, the principles of NMR are broadly applied to similar molecules, such as other α-ketoacids and their interactions with proteins. sigmaaldrich.comacs.org

NMR can determine the three-dimensional structure of molecules in solution, which is crucial for understanding their biological function. For a molecule like D-HOG, NMR could elucidate its preferred conformation in an aqueous environment. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can measure interatomic distances to define molecular geometry. mdpi.com

Furthermore, NMR is instrumental in studying the interactions between small molecules (ligands) and proteins. mdpi.comrsc.org When D-HOG binds to an enzyme, such as 4-hydroxy-2-oxoglutarate aldolase (HOGA1), changes in the NMR spectra of either the protein or the ligand can be observed. rcsb.orgplos.org Methods like Chemical Shift Perturbation (CSP) map the binding site on the protein by monitoring shifts in the resonance frequencies of amino acid residues upon ligand binding. mdpi.com This approach requires isotopically labeled proteins (e.g., with ¹⁵N or ¹³C), where changes in the ¹H-¹⁵N HSQC spectrum pinpoint the residues involved in the interaction. mdpi.comrsc.org Such studies can reveal the binding affinity, kinetics, and the specific amino acids that form the binding pocket for D-HOG. acs.org

Advanced Analytical Chemistry for Metabolite Detection and Quantification in Research Samples

The accurate detection and quantification of metabolites like D-HOG in complex biological samples are fundamental to understanding its role in health and disease.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the quantitative analysis of small, volatile, and thermally stable molecules. For non-volatile compounds like D-HOG and other organic acids, a chemical derivatization step is required to make them suitable for GC analysis. psu.edumetbio.net This typically involves converting the polar carboxyl and hydroxyl groups into more volatile esters or silyl (B83357) ethers. psu.edu

In the context of metabolic disorders like Primary Hyperoxaluria (PH), where metabolites related to D-HOG are dysregulated, GC-MS is a cornerstone for diagnosis and monitoring. annlabmed.orgnih.gov For instance, methods have been developed for the quantitative analysis of urinary organic acids, including oxalate (B1200264) and glycolate (B3277807), which are biochemically linked to D-HOG metabolism. psu.edukoreamed.orgresearchgate.net These methods often use stable isotope-labeled internal standards to ensure high accuracy and precision. metbio.netannlabmed.org The sample, such as urine or plasma, is extracted, derivatized, and then injected into the GC-MS. The gas chromatograph separates the different derivatized metabolites based on their boiling points and interaction with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both identification based on the fragmentation pattern and quantification based on ion intensity. metbio.netannlabmed.org

A typical GC-MS method for related organic acids involves the following general steps:

Sample Preparation: Acidification of the sample (e.g., urine) and extraction of organic acids. psu.edu

Derivatization: Conversion to volatile derivatives, for example, using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA). psu.edu

GC Separation: Separation on a capillary column with a specific temperature program. annlabmed.orgnih.gov

MS Detection: Mass analysis, often in full scan or selected ion monitoring (SIM) mode for higher sensitivity. metbio.net

While specific protocols for D-HOG are not as commonly cited as for oxalate, the principles are directly adaptable. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a primary tool for metabolomics due to its high sensitivity, specificity, and versatility. creative-proteomics.commdpi.com It is well-suited for analyzing polar, non-volatile compounds like D-HOG directly from biological matrices without the need for derivatization. nih.gov

LC-MS/MS methods are used for comprehensive metabolite profiling, allowing for the simultaneous measurement of dozens to hundreds of metabolites in a single run. nih.gov This is crucial for understanding the systemic metabolic impact of altered D-HOG levels. For targeted quantification, a technique called Multiple Reaction Monitoring (MRM) is often employed, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. creative-proteomics.comnih.gov

Validated LC-MS/MS methods have been developed for the quantification of structurally similar compounds, such as D- and L-2-hydroxyglutarate (2-HG), in various biological samples including plasma, urine, and cerebrospinal fluid. nih.govbiorxiv.org These methods demonstrate high accuracy, precision, and low limits of detection. nih.gov A typical workflow involves simple sample preparation like protein precipitation, followed by chromatographic separation (often using a C18 reversed-phase or a chiral column) and detection by a tandem mass spectrometer. mdpi.comnih.gov

| Parameter | Typical Condition |

|---|---|

| Chromatography | Reversed-Phase (e.g., C18) or Chiral LC |

| Mobile Phase | Gradient elution with water/methanol or acetonitrile, often with formic acid as a modifier. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for acidic compounds. |

| MS Mode | Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) for quantification. |

| Sample Preparation | Protein precipitation (e.g., with acetonitrile) or simple dilution. |

Isotopic labeling is a powerful technique to trace the flow of atoms through metabolic pathways, a process known as metabolic flux analysis (MFA). royalsocietypublishing.orgshimadzu.com By supplying cells or organisms with a substrate labeled with a stable isotope (e.g., ¹³C-glucose or ¹³C-glycerol), researchers can track the incorporation of the label into downstream metabolites, including D-HOG and its associated compounds. plos.org

The pattern of ¹³C incorporation, or the isotopomer distribution, in metabolites is measured using MS or NMR. royalsocietypublishing.orgplos.org This data, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular reaction rates (fluxes). nih.govnih.gov

This approach can answer critical questions about D-HOG metabolism, such as:

Identifying the primary carbon sources for its synthesis.

Quantifying the activity of the pathway that produces it (e.g., hydroxyproline (B1673980) degradation). plos.org

Determining the fate of its breakdown products, pyruvate and glyoxylate. rcsb.orgplos.org

Elucidating how metabolic fluxes are rerouted in disease states, such as in Primary Hyperoxaluria where the enzyme HOGA1 is deficient. annlabmed.org

For example, studies using ¹³C-labeled substrates in E. coli and other organisms have successfully mapped fluxes through central carbon metabolism, including the glyoxylate shunt, which is relevant to D-HOG metabolism. shimadzu.comnih.govembopress.org While direct MFA studies on D-HOG are not widely published, the methodology is highly applicable to investigate its synthesis and degradation pathways in detail. frontiersin.orgoup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Metabolite Profiling

Molecular and Cellular Biology Techniques for Gene and Protein Function Studies

To understand the function of D-HOG, it is essential to study the proteins that produce and metabolize it, most notably the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1).

Studying an enzyme's structure, kinetics, and mechanism requires large quantities of pure protein. This is achieved by cloning the gene encoding the protein (e.g., HOGA1) into an expression vector and introducing it into a host organism that can be grown easily in large amounts. Escherichia coli (E. coli) is one of the most common and cost-effective hosts for recombinant protein production. researchgate.netauckland.ac.nz

The human HOGA1 gene has been successfully expressed in E. coli to produce the enzyme for structural and biochemical studies. researchgate.net Often, the protein is expressed with an affinity tag (e.g., a polyhistidine-tag or a maltose-binding protein (MBP) tag) to simplify its purification from the complex mixture of bacterial proteins. researchgate.net

The general purification process is as follows:

Cell Lysis: The E. coli cells containing the expressed protein are broken open.

Affinity Chromatography: The cell lysate is passed over a resin that specifically binds the affinity tag, capturing the recombinant protein while other proteins wash through.

Elution: The bound protein is released from the resin.

Further Purification (Optional): Additional steps like ion-exchange or size-exclusion chromatography are often used to achieve high purity.

Site-Directed Mutagenesis for Structure-Function Relationship Studies

Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to the amino acid sequence of a protein, thereby allowing researchers to investigate the function of individual residues. rcsb.orgplos.orgmedlineplus.govuniprot.org This method has been instrumental in elucidating the structure-function relationship of human 4-hydroxy-2-oxoglutarate aldolase (hHOGA1), the enzyme that cleaves this compound. genecards.organnlabmed.org

Through the creation of specific point mutations in the HOGA1 gene, scientists have identified several key amino acid residues within the enzyme's active site that are critical for its catalytic activity. genecards.org Kinetic analyses of these engineered mutant enzymes have provided direct evidence for their roles in substrate binding and the chemical reaction. genecards.orgsigmaaldrich.com

The crystal structure of hHOGA1 bound to pyruvate revealed the locations of these crucial residues, allowing for detailed functional characterization. genecards.organnlabmed.org Key findings from site-directed mutagenesis studies include:

Lys196: Identified as the essential nucleophile that forms a Schiff base intermediate with the substrate, a hallmark of Class I aldolases. genecards.orgsigmaaldrich.com

Tyr168 and Ser77: These residues are components of a proton relay system, facilitating the transfer of protons during the cleavage reaction. genecards.orgsigmaaldrich.com

Asn78 and Ser198: These are unique residues that play a crucial role in facilitating substrate binding. genecards.orgsigmaaldrich.com Their absence in related enzymes like dihydrodipicolinate synthases highlights their specific importance for HOGA1 function. annlabmed.org

Kinetic data from these studies quantify the impact of each mutation on the enzyme's efficiency, confirming their functional importance. genecards.org For instance, the S198A mutant exhibited decreased catalytic activity and increased Kм values, underscoring its role in substrate interaction. annlabmed.org This approach of systematically altering the enzyme's structure and observing the resulting functional changes is fundamental to understanding how HOGA1 recognizes and processes this compound. genecards.org

| Residue | Proposed Function | Supporting Evidence |

|---|---|---|

| Lys196 | Nucleophile (forms Schiff base) | Kinetic analyses of mutants support its essential role as the nucleophile. genecards.orgsigmaaldrich.com Forms a stable adduct with pyruvate. uniprot.org |

| Tyr168 | Component of proton relay | Identified as crucial for proton transfer during catalysis through kinetic analysis of site-directed mutants. genecards.orgsigmaaldrich.com |

| Ser77 | Component of proton relay | Kinetic studies of mutants confirm its involvement in the proton relay mechanism. genecards.orgsigmaaldrich.com |

| Asn78 | Substrate binding | Identified as a unique residue that facilitates substrate binding. genecards.orgsigmaaldrich.com Not conserved in DHDPS enzymes. annlabmed.org |

| Ser198 | Substrate binding | Kinetic analysis of S198A/T variants shows altered KM and catalytic efficiency, supporting its role in substrate interaction. annlabmed.org |

Gene Editing Technologies for In Vitro and In Vivo Model Development

The advent of precise gene-editing technologies, such as the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system, Zinc-Finger Nucleases (ZFNs), and Transcription Activator-Like Effector Nucleases (TALENs), has revolutionized the development of disease models. genecards.orgnih.govebi.ac.uk These tools allow for the targeted modification of genes in cells and organisms, providing powerful platforms to study inborn errors of metabolism, a class of genetic disorders that includes primary hyperoxaluria type 3, which is caused by HOGA1 deficiency. nih.govebi.ac.uknih.gov

In Vitro Models: A significant application of gene editing is the creation of isogenic human induced pluripotent stem cell (iPSC) lines. nih.gov Somatic cells from patients with a specific metabolic disorder can be reprogrammed into iPSCs, which carry the disease-causing mutation. nih.gov CRISPR/Cas9 can then be used to correct this mutation, creating a genetically matched control line. nih.gov Conversely, specific mutations can be introduced into healthy iPSC lines to model diseases. nih.gov These iPSCs can be differentiated into disease-relevant cell types, such as hepatocytes for liver-centric metabolic disorders, allowing for detailed investigation of pathogenic mechanisms in a human-relevant context. nih.gov This approach has been used to model various conditions, including disorders of energy metabolism and glycogen (B147801) storage diseases. nih.gov

In Vivo Models: Gene editing technologies have enabled the rapid and efficient creation of animal models, particularly in mice, that accurately replicate human metabolic diseases. The CRISPR/Cas9 system has been successfully used to generate mouse models for conditions like tyrosinemia and to correct the disease phenotype in vivo. genecards.orgnih.gov For example, hydrodynamic injection of CRISPR/Cas9 components into the tail vein of mice has been used to correct a single base mutation in the Fah gene, which is responsible for hereditary tyrosinemia type I. genecards.org This in vivo correction of murine models has also been demonstrated for hemophilia B and ornithine transcarbamylase deficiency. nih.gov These animal models are invaluable for studying disease progression and for the preclinical evaluation of novel therapeutic strategies.

Comparative Enzymology and Evolutionary Insights

Structural and Mechanistic Comparisons with Other Aldolases

Human HOGA1 belongs to the aldolase superfamily but exhibits a unique combination of structural and mechanistic features when compared to other members. It is a Class I aldolase, meaning it utilizes a lysine (B10760008) residue to form a covalent Schiff base intermediate with its substrate. annlabmed.org

2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolases (KDPGA): HOGA1's retro-aldol cleavage of a keto-acid to produce pyruvate is chemically reminiscent of the reaction catalyzed by KDPGAs. genecards.organnlabmed.org Both are Class I aldolases. annlabmed.org However, a key structural difference is that HOGA1 functions as a tetramer, while KDPGAs are typically trimeric. annlabmed.org

Dihydrodipicolinate Synthases (DHDPS): Sequence analysis reveals that HOGA1 is most closely related to the bacterial DHDPS enzyme family, which is also tetrameric and shares the same (β/α)₈-barrel protein fold. annlabmed.org Despite this structural similarity, their functions have diverged significantly. HOGA1 catalyzes a retro-aldol cleavage reaction, whereas DHDPS enzymes catalyze a condensation reaction in the opposite direction. genecards.organnlabmed.org Furthermore, HOGA1 possesses unique active site residues (Asn78 and Ser198) for binding its specific substrate, which are not found in DHDPS enzymes. annlabmed.org

4-hydroxy-4-methyl-2-oxoglutarate (HMG) aldolase: This enzyme represents a case of convergent evolution. Unlike HOGA1, HMG aldolase is a Class II aldolase, requiring a divalent metal ion (e.g., Mg²⁺) for catalysis and does not form a Schiff base intermediate. Its structure is a four-layered α-β-β-α sandwich, a fold that is novel for an aldolase and distinct from the (β/α)₈-barrel of HOGA1. While it can cleave 4-hydroxy-2-oxoglutarate (the substrate for HOGA1), it does so at a very low rate. Its primary substrate is 4-hydroxy-4-methyl-2-oxoglutarate, which it cleaves into two molecules of pyruvate. uniprot.org

| Feature | HOGA1 | KDPG Aldolase | DHDPS | HMG Aldolase |

|---|---|---|---|---|

| Aldolase Class | Class I annlabmed.org | Class I | Class I (ancestor) annlabmed.org | Class II |

| Mechanism | Schiff base intermediate annlabmed.org | Schiff base intermediate annlabmed.org | Schiff base intermediate annlabmed.org | Divalent metal ion-dependent |

| Quaternary Structure | Tetramer annlabmed.org | Trimer annlabmed.org | Tetramer annlabmed.org | Hexamer |

| Protein Fold | (β/α)₈-barrel annlabmed.org | (β/α)₈-barrel annlabmed.org | (β/α)₈-barrel annlabmed.org | α-β-β-α sandwich |

| Primary Reaction | Retro-aldol cleavage genecards.organnlabmed.org | Retro-aldol cleavage | Aldol condensation genecards.organnlabmed.org | Retro-aldol cleavage |

| Products | Pyruvate + Glyoxylate annlabmed.orgsigmaaldrich.com | Pyruvate + G3P | (4S)-4-hydroxy-2,3,4,5-tetrahydro-(2S) dipicolinate annlabmed.org | 2 x Pyruvate uniprot.org |

Evolutionary Relationships and Divergence of HOGA1 and Related Enzymes

This divergence is reflected in the enzyme's active site. Although key catalytic residues like the Schiff base-forming lysine are conserved, HOGA1 has acquired distinct residues, such as Asn78 and Ser198, to specifically accommodate its substrate, 4-hydroxy-2-oxoglutarate. genecards.organnlabmed.org Notably, HOGA1 shares little sequence homology with E. coli DHDPS specifically in the substrate-binding region. nih.gov This demonstrates how evolution can repurpose an existing structural scaffold for a new metabolic function by altering key residues that govern substrate specificity and reaction directionality.

Q & A

Q. How can researchers ensure compliance with open-access requirements when publishing data on this compound?

- Methodological Answer : Use CC-BY-SA 3.0 or similar licenses for datasets. Annotate metadata with compound-specific terms (e.g., InChIKey, CAS RN) and experimental conditions. Link to protocols on platforms like protocols.io . For sensitive data, define access tiers (public/restricted) in alignment with institutional policies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.